molecular formula C19H18ClN3OS B2508651 N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207024-81-4

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2508651
CAS No.: 1207024-81-4
M. Wt: 371.88
InChI Key: PIPFITVCVYWTAK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18ClN3OS and its molecular weight is 371.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis and biological evaluation of thiazole and imidazole derivatives. For instance, Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity against human lung adenocarcinoma cells and mouse embryoblast cell line, finding some compounds with selective cytotoxicity (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency

Mary et al. (2020) studied benzothiazolinone acetamide analogs for their ligand-protein interactions and potential use in dye-sensitized solar cells (DSSCs), highlighting their good light harvesting efficiency and non-linear optical (NLO) activity (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Anticonvulsant Activity

Aktürk et al. (2002) explored omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives for their anticonvulsant activity against seizures induced by maximal electroshock (MES), identifying the most active compound in the series as 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Corrosion Inhibition

Rouifi et al. (2020) synthesized and characterized heterocyclic benzimidazole derivatives, studying their inhibitory properties on carbon steel in HCl solution, showing that these derivatives act as mixed-type inhibitors (Rouifi, Rbaa, Abousalem, Benhiba, Laabaissi, Oudda, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020).

Antimicrobial Activity

Divya et al. (2015) prepared a new class of bis-heterocyclic sulfamoyl acetamides and studied their antimicrobial activity, finding chloro substituted thiazolyl imidazolylsulfamoyl acetamide to be a potential antimicrobial agent (Divya, Sravya, Padmaja, & Padmavathi, 2015).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-6-8-14(9-7-13)17-11-21-19(23(17)2)25-12-18(24)22-16-5-3-4-15(20)10-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPFITVCVYWTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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